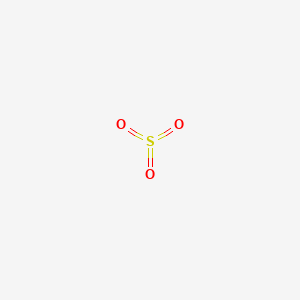
Sulfur trioxide
Cat. No. B1194175
Key on ui cas rn:
7446-11-9
M. Wt: 80.07 g/mol
InChI Key: AKEJUJNQAAGONA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07351820B2
Procedure details


Such a process is for example described in U.S. Pat. No. 3,914,217. In the process as described in U.S. Pat. No. 3,914,217 the Beckmann rearrangement is carried out in three stages in series. Cyclohexanone oxime is fed to each stage containing a circulating rearrangement mixture having a sulfuric acid+SO3 to caprolactam weight ratio and a SO3 content within certain ranges. The circulating rearrangement mixture of the first stage has a sulfuric acid+SO3 to caprolactam weight ratio of 1.33 to 1.80 (molar ratio of 1.55 to 2.17) and a SO3 content of 2 to 14 wt. %; the circulating rearrangement mixture of the second stage has a sulfuric acid+SO3 to caprolactam weight ratio of 1.14 to 1.31 (molar ratio of 1.32 to 1.55) and a S03 content of at least 0.82 wt. %, preferably 0.82 to 6.5 wt. % and the circulating rearrangement mixture of the third stage has a sulfuric acid+SO3 to caprolactam weight ratio of 1.00 to 1.13 (molar ratio of 1.15 to 1.33) and a SO3 content of at least 0.4 wt. %, preferably 0.4 to 4 wt. %. The reaction mixture obtained in the third rearrangement stage essentially containing caprolactam, sulfuric acid and optionally residual sulfur trioxide is sent to a reactor system together with ammonia, water and a solvent such as toluene. The sulfuric acid and SO3 are neutralized by converting the sulfuric acid and SO3 into ammonium sulfate and the caprolactam is simultaneously extracted from the ammonium sulfate solution formed in this system.









Identifiers


|
REACTION_CXSMILES
|
C1(=NO)CCCCC1.[S:9](=[O:13])(=[O:12])([OH:11])[OH:10].[C:14]1(=[O:21])[NH:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1>>[C:14]1(=[O:21])[NH:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1.[S:9](=[O:11])(=[O:10])([OH:13])[OH:12].[S:9](=[O:12])(=[O:11])=[O:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCCN1)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)=NO
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCCN1)=O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCCN1)=O
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCCN1)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing a circulating rearrangement mixture
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The circulating rearrangement mixture of the first stage
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the circulating rearrangement mixture of the second stage
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a S03 content of at least 0.82 wt. %, preferably 0.82 to 6.5 wt. % and the circulating rearrangement mixture of the third stage
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCCCN1)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)(=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
